molecular formula C6H7ClFIN2 B13464595 (2-Fluoro-3-iodophenyl)hydrazine hydrochloride CAS No. 2807683-13-0

(2-Fluoro-3-iodophenyl)hydrazine hydrochloride

Cat. No.: B13464595
CAS No.: 2807683-13-0
M. Wt: 288.49 g/mol
InChI Key: XXBGCFZBUNHSFU-UHFFFAOYSA-N
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Description

(2-Fluoro-3-iodophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H6FIN2·HCl. This compound is characterized by the presence of both fluorine and iodine substituents on a phenyl ring, along with a hydrazine group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-iodophenyl)hydrazine hydrochloride typically involves the halogenation of phenylhydrazine derivatives. One common method includes the reaction of 2-fluoroaniline with iodine and hydrazine under controlled conditions to introduce the iodine and hydrazine groups onto the phenyl ring. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the halogenation and hydrazine formation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-3-iodophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

(2-Fluoro-3-iodophenyl)hydrazine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-iodophenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine and iodine substituents can also influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • (2-Fluoro-4-iodophenyl)hydrazine hydrochloride
  • (3-Fluoro-2-iodophenyl)hydrazine hydrochloride
  • (2-Fluoro-3-bromophenyl)hydrazine hydrochloride

Comparison: (2-Fluoro-3-iodophenyl)hydrazine hydrochloride is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to other similar compounds. The presence of both halogens in ortho positions relative to the hydrazine group provides distinct steric and electronic effects, making it a valuable compound in various applications.

Properties

CAS No.

2807683-13-0

Molecular Formula

C6H7ClFIN2

Molecular Weight

288.49 g/mol

IUPAC Name

(2-fluoro-3-iodophenyl)hydrazine;hydrochloride

InChI

InChI=1S/C6H6FIN2.ClH/c7-6-4(8)2-1-3-5(6)10-9;/h1-3,10H,9H2;1H

InChI Key

XXBGCFZBUNHSFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)F)NN.Cl

Origin of Product

United States

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